(1,4-Dimethylpiperazin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1,4-Dimethylpiperazin-2-YL)acetic acid, also referred to in the literature as 1,4-dimethylpiperazine di-betaine (DBPZ), is a derivative of piperazine featuring methyl groups and acetic acid substituents. It is a subject of interest due to its ability to form complexes with various acids, as evidenced by the studies on its interactions with l-tartaric acid, p-hydroxybenzoic acid, squaric acid, and meso-tartaric acid .
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored through the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes, leading to various substituted piperazine diones . Although the specific synthesis of (1,4-Dimethylpiperazin-2-YL)acetic acid is not detailed, the methodologies applied to similar compounds suggest a potential pathway involving the modification of piperazine rings with acetyl and methyl groups.
Molecular Structure Analysis
The molecular structure of (1,4-Dimethylpiperazin-2-YL)acetic acid and its complexes has been extensively studied using X-ray diffraction, FTIR, Raman, NMR spectroscopy, and DFT calculations . The piperazine ring typically adopts a chair conformation with methyl groups occupying axial or equatorial positions depending on the specific complex and substituents involved. The studies reveal that the compound forms stable complexes with various acids through hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
The chemical reactivity of (1,4-Dimethylpiperazin-2-YL)acetic acid is characterized by its ability to form complexes with organic acids. These complexes are stabilized by hydrogen bonds and other interactions, as demonstrated in the formation of 1:1 and 1:2 complexes with l-tartaric acid, p-hydroxybenzoic acid, and squaric acid . The nature of these interactions has been elucidated through spectroscopic methods and theoretical calculations.
Physical and Chemical Properties Analysis
The physical and chemical properties of (1,4-Dimethylpiperazin-2-YL)acetic acid complexes are inferred from spectroscopic data and crystallographic analysis. The FTIR spectra of these complexes are consistent with the presence of hydrogen bonds, as indicated by characteristic vibrational modes . The NMR spectra provide insights into the structure of the complexes in solution, while DFT calculations support the experimental findings and offer a deeper understanding of the electronic properties of these compounds.
Scientific Research Applications
Chemical and Physical Properties
- Synthesis and Acute Toxicity : A study explored the synthesis and physical and chemical properties of esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, including derivatives with structural similarities to (1,4-Dimethylpiperazin-2-YL)acetic acid. These compounds exhibited low toxicity and were found to be practically non-toxic and low-toxic in acute toxicity studies (Salionov, 2015).
Synthesis and Reaction Studies
- Betaines and Acetic Acid Derivatives : Research on the influence of substituents in betaines derived from acetic acids, such as (1,4-Dimethylpiperazin-2-YL)acetic acid, indicates their potential in forming di-acyl-N-ylides, used in various synthetic applications (Ziegler & Wittmann, 1985).
Biological Applications
Antibacterial and Cytotoxic Activity : Compounds structurally related to (1,4-Dimethylpiperazin-2-YL)acetic acid have been investigated for their antibacterial activity against various pathogens and cytotoxicity against human cell lines, indicating potential therapeutic applications (Aggarwal et al., 2014).
Antitumor Activity : A compound related to (1,4-Dimethylpiperazin-2-YL)acetic acid, namely 5,6-dimethylxanthenone-4-acetic acid, has shown significant antitumor activity in specific mouse models, highlighting its potential in cancer treatment (Zhao et al., 2002).
Crystallography and Complex Formation
Copper(II) Acetate Complexes : Studies have been conducted on copper(II) acetate complexes with diheterocyclic bases similar to (1,4-Dimethylpiperazin-2-YL)acetic acid, providing insights into their crystal structures and potential applications in coordination chemistry (Manhas, Kaur, & Dhindsa, 1992).
Complex with p-Hydroxybenzoic Acid : The complex formation of derivatives of (1,4-Dimethylpiperazin-2-YL)acetic acid with p-hydroxybenzoic acid has been studied, revealing significant insights into molecular interactions and stability (Dega-Szafran, Katrusiak, & Szafran, 2006).
Safety and Hazards
properties
IUPAC Name |
2-(1,4-dimethylpiperazin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-3-4-10(2)7(6-9)5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKQHWWFKGJYCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389832 |
Source
|
Record name | (1,4-Dimethylpiperazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dimethylpiperazin-2-YL)acetic acid | |
CAS RN |
462068-51-5 |
Source
|
Record name | 1,4-Dimethyl-2-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462068-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,4-Dimethylpiperazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.